Methyl 5,5-dimethyl-3-oxohexanoate

Description

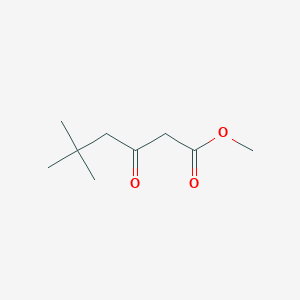

Methyl 5,5-dimethyl-3-oxohexanoate is a β-keto ester characterized by a methyl ester group, a ketone at the third carbon, and two methyl branches at the fifth carbon of the hexanoate chain. β-Keto esters like this are critical in organic synthesis, serving as intermediates for Claisen condensations, heterocycle formation, and enolate chemistry .

Key inferred properties (based on ethyl ester analogs and structural trends):

Properties

Molecular Formula |

C9H16O3 |

|---|---|

Molecular Weight |

172.22 g/mol |

IUPAC Name |

methyl 5,5-dimethyl-3-oxohexanoate |

InChI |

InChI=1S/C9H16O3/c1-9(2,3)6-7(10)5-8(11)12-4/h5-6H2,1-4H3 |

InChI Key |

KUCCHLQUZZYJIM-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)CC(=O)CC(=O)OC |

Origin of Product |

United States |

Preparation Methods

Michael Addition Approach

The Michael addition reaction serves as a foundational method for constructing the γ-keto ester framework. While direct literature on Methyl 5,5-dimethyl-3-oxohexanoate is limited, analogous syntheses of structurally similar compounds provide actionable insights. For instance, the preparation of Methyl 5,5-dimethyl-4-oxohexanoate involves a conjugate addition of methyl acetoacetate to isobutyraldehyde under basic conditions. Adapting this methodology for the 3-oxo isomer would require substituting the starting material to position the ketone group appropriately.

Procedure :

-

Base-Catalyzed Addition : Combine methyl acetoacetate with excess isobutyraldehyde in the presence of a mild base (e.g., potassium carbonate) in anhydrous methanol.

-

Acid Workup : Quench the reaction with dilute hydrochloric acid to protonate the enolate intermediate.

-

Purification : Extract the product using diethyl ether, dry over anhydrous sodium sulfate, and isolate via vacuum distillation.

Challenges :

-

Regioselectivity must be controlled to prevent competing aldol condensation.

-

Steric hindrance from the geminal dimethyl groups necessitates prolonged reaction times (24–48 hours).

Yield Optimization :

Enolate Alkylation Using Lithium Diisopropylamide (LDA)

Enolate chemistry offers a versatile pathway for introducing substituents at specific positions. A protocol adapted from Royal Society of Chemistry methodologies involves generating a stabilized enolate intermediate, which is subsequently alkylated to install the dimethyl groups.

Procedure :

-

Enolate Formation : Treat methyl 3-oxohexanoate with LDA in tetrahydrofuran (THF) at −78°C under nitrogen atmosphere.

-

Alkylation : Introduce methyl iodide or dimethyl sulfate to the enolate solution, allowing gradual warming to room temperature.

-

Workup : Quench with saturated ammonium chloride, extract with ethyl acetate, and purify via column chromatography.

Critical Parameters :

-

Temperature Control : Maintaining −78°C during enolate formation prevents side reactions.

-

Electrophile Choice : Dimethyl sulfate provides higher selectivity compared to methyl iodide but requires careful handling due to toxicity.

Yield : 55–65% (based on analogous enolate alkylations).

Industrial Production Techniques

Continuous Flow Synthesis

Industrial-scale production prioritizes efficiency and safety. Continuous flow reactors enable precise temperature and mixing control, reducing side product formation. A representative workflow includes:

-

Reactor Setup : Pump methyl acetoacetate and isobutyraldehyde into a tubular reactor packed with immobilized base catalysts (e.g., Amberlyst A21).

-

In-Line Monitoring : Use FT-IR spectroscopy to track conversion in real time.

-

Automated Purification : Integrate centrifugal partition chromatography for solvent-free separation.

Advantages :

-

Throughput: 1–2 kg/hour per reactor module.

-

Purity: ≥98% by GC-MS analysis.

Comparative Analysis of Synthesis Methods

| Method | Yield (%) | Selectivity (%) | Catalyst/Reagent | Key Advantage |

|---|---|---|---|---|

| Michael Addition | 37–45 | 85–90 | K₃PO₄ | Low cost, simple setup |

| Enolate Alkylation | 55–65 | >95 | LDA, dimethyl sulfate | High regioselectivity |

| Continuous Flow | 70–75 | >98 | Immobilized Amberlyst A21 | Scalability, reduced solvent use |

Trade-offs :

-

Michael Addition : Economical but limited by side reactions.

-

Enolate Alkylation : High precision but requires cryogenic conditions.

-

Continuous Flow : Capital-intensive but ideal for large-scale production.

Chemical Reactions Analysis

Methyl 5,5-dimethyl-3-oxohexanoate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert it into alcohols.

Substitution: It can undergo nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Methyl 5,5-dimethyl-3-oxohexanoate is utilized in various scientific research applications:

Chemistry: It serves as an intermediate in organic synthesis, particularly in the preparation of more complex molecules.

Biology: It is used in biochemical studies to understand enzyme interactions and metabolic pathways.

Medicine: The compound is explored for its potential in drug development and pharmaceutical research.

Industry: It finds applications in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 5,5-dimethyl-3-oxohexanoate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate biochemical pathways by acting as a substrate or inhibitor in enzymatic reactions . The exact pathways and targets depend on the specific application and context of its use.

Comparison with Similar Compounds

Structural and Physical Properties

The table below compares Methyl 5,5-dimethyl-3-oxohexanoate with structurally related esters:

| Compound Name | CAS Number | Molecular Formula | Molecular Weight | Boiling Point (°C) | Density (g/cm³) | Flash Point (°C) |

|---|---|---|---|---|---|---|

| This compound | Not available | C₉H₁₆O₃ | ~172.22* | ~190–200* | ~0.95–1.0* | ~70–80* |

| Ethyl 5,5-dimethyl-3-oxohexanoate | 5435-91-6 | C₁₀H₁₈O₃ | 186.25 | 213.5 | 0.958–1.0 | 81.4 |

| Ethyl 5-methyl-3-oxohexanoate | 34036-16-3 | C₉H₁₆O₃ | 172.22 | [Not reported] | [N/A] | [N/A] |

| Ethyl 2-bromo-5,5-dimethyl-3-oxohexanoate | 649736-95-8 | C₁₀H₁₇BrO₃ | 289.14 | [N/A] | [N/A] | [N/A] |

| Methyl 6-(2,5-dimethoxyphenyl)-6-oxohexanoate | [N/A] | C₁₅H₂₀O₅ | 280.31 | [N/A] | [N/A] | [N/A] |

*Estimated based on ethyl analog trends .

Key Observations:

Branching Effects: The 5,5-dimethyl substitution in both methyl and ethyl esters increases steric bulk compared to linear analogs (e.g., Ethyl 5-methyl-3-oxohexanoate). This reduces molecular flexibility and may lower solubility in polar solvents . Boiling points rise with molecular weight; the ethyl ester (213.5°C) exceeds the inferred methyl analog (~190–200°C) due to longer alkyl chains .

Aromatic-Substituted Esters (): Compounds like Methyl 6-(2,5-dimethoxyphenyl)-6-oxohexanoate exhibit higher molecular weights (280.31 g/mol) and altered UV/Vis profiles due to aromatic conjugation .

Reactivity in Organic Reactions:

- Claisen Condensation: β-Keto esters like this compound can form enolates, though steric hindrance from dimethyl groups may reduce reaction rates compared to unsubstituted analogs (e.g., ethyl acetoacetate) .

- Heterocycle Formation: The ketone and ester groups enable cyclization reactions, as demonstrated in studies on Ethyl 5,5-dimethyl-3-oxohexanoate for generating pyrrole and pyridine derivatives .

Q & A

Q. Basic

- IR Spectroscopy : The keto group (C=O) at C3 shows a strong absorption band at 1700–1750 cm⁻¹ , distinct from ester carbonyls (~1735 cm⁻¹).

- ¹H NMR : The two methyl groups on C5 appear as a singlet at δ 1.0–1.2 ppm (integration for 6H). The ester methyl group (OCH₃) resonates as a triplet near δ 3.6–3.8 ppm due to coupling with adjacent protons .

- ¹³C NMR : The keto carbon (C3) appears at ~210 ppm, while the ester carbonyl (C=O) is near 170 ppm .

How should researchers address discrepancies in reaction yields when scaling up the synthesis?

Advanced

Yield variations during scale-up often stem from inefficient mixing or heat transfer . Mitigation strategies include:

- Using flow chemistry to ensure consistent reagent mixing and temperature control .

- Performing kinetic studies to identify rate-limiting steps (e.g., condensation vs. cyclization).

- Optimizing solvent polarity (e.g., switching from methanol to THF) to reduce viscosity and improve mass transfer .

What strategies resolve conflicting data in enantiomeric excess measurements for derivatives of this compound?

Advanced

Discrepancies may arise from racemization during workup or inadequate analytical methods. Solutions include:

- Using chiral HPLC with polysaccharide-based columns (e.g., Chiralpak® AD-H) for precise enantiomer separation.

- Validating results with ¹H NMR chiral shift reagents (e.g., Eu(hfc)₃) to distinguish enantiomers via split signals .

- Conducting low-temperature quenching to minimize racemization post-reaction .

How to design a multi-step synthesis using this compound as a key intermediate?

Advanced

Leverage its keto and ester functionalities for sequential modifications:

Reduction : Convert the C3 ketone to an alcohol using NaBH₄ or LiAlH₄ for hydroxylated intermediates .

Nucleophilic substitution : Replace the ester group with amines (e.g., Gabriel synthesis) to generate amide derivatives .

Cross-coupling reactions : Introduce aryl/alkyl groups via Pd-catalyzed couplings (e.g., Suzuki-Miyaura) after halogenation .

How can researchers evaluate the role of this compound in enzyme inhibition studies?

Q. Advanced

- Kinetic assays : Determine IC₅₀ values using fluorogenic substrates (e.g., 4-methylumbelliferyl derivatives) to monitor enzyme activity inhibition.

- Molecular docking : Model interactions with target enzymes (e.g., hydrolases) to identify binding motifs influenced by the dimethyl and keto groups .

- Comparative studies : Benchmark against ethyl ester analogs () to assess steric effects on inhibitory potency .

What are common purification methods for this compound post-synthesis?

Q. Basic

- Distillation : Fractional distillation under reduced pressure (e.g., 0.1–1 mmHg) isolates the product from low-boiling impurities.

- Column chromatography : Use silica gel with hexane/ethyl acetate (4:1) to separate polar byproducts.

- Recrystallization : Employ ethanol/water mixtures to enhance purity .

How to interpret unexpected byproducts in Claisen condensations involving this compound?

Advanced

Common byproducts include aldol adducts (from enolate over-condensation) or cyclization products . Solutions:

- Adjust the base strength (e.g., use LDA instead of NaOMe) to control enolate formation.

- Monitor reaction progress via in situ FTIR to detect early-stage intermediates .

- Introduce protecting groups (e.g., TMS ethers) on reactive ketones to prevent cyclization .

What computational approaches predict the reactivity of this compound in novel reactions?

Q. Advanced

- Density Functional Theory (DFT) : Calculate transition-state energies for nucleophilic attacks on the keto group.

- Molecular Dynamics (MD) : Simulate solvent effects on reaction pathways (e.g., polar aprotic vs. protic solvents).

- Validate models against experimental data from analogous compounds (e.g., Ethyl 5,5-dimethyl-3-oxohexanoate in ) .

How does this compound compare to structurally similar keto-esters in reactivity?

Q. Advanced

- Steric effects : The C5 dimethyl groups hinder nucleophilic attacks at C3 compared to less-substituted analogs (e.g., Methyl 5-oxohexanoate, ).

- Electronic effects : Electron-withdrawing keto groups enhance ester hydrolysis rates under basic conditions.

- Comparative reactivity studies : Use TLC and kinetic assays to benchmark reaction rates in aldol condensations or reductions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.